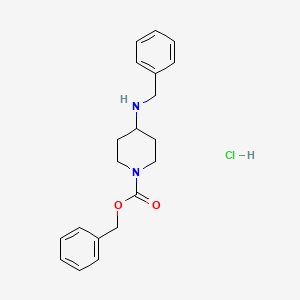

![molecular formula C18H16N2O4 B598854 6-(3-Hydroxyprop-1-ynyl)-1-(4-methoxybenzyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one CAS No. 1198425-67-0](/img/structure/B598854.png)

6-(3-Hydroxyprop-1-ynyl)-1-(4-methoxybenzyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

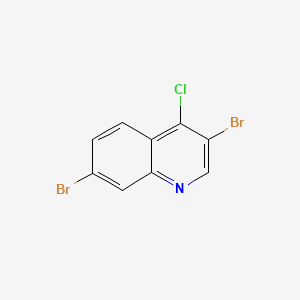

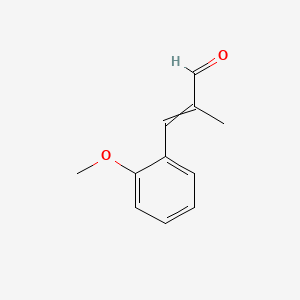

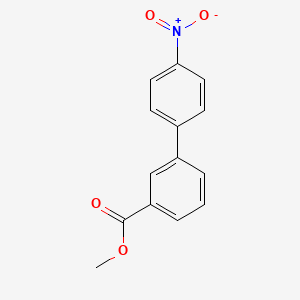

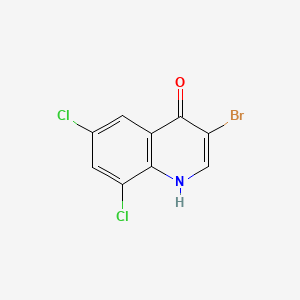

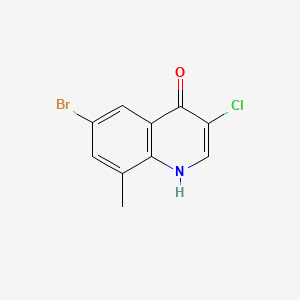

6-(3-Hydroxyprop-1-ynyl)-1-(4-methoxybenzyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one, also known as 6-(3-Hydroxyprop-1-ynyl)-1-(4-methoxybenzyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one, is a useful research compound. Its molecular formula is C18H16N2O4 and its molecular weight is 324.336. The purity is usually 95%.

BenchChem offers high-quality 6-(3-Hydroxyprop-1-ynyl)-1-(4-methoxybenzyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(3-Hydroxyprop-1-ynyl)-1-(4-methoxybenzyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Overview of 1,2-Oxazines and Related Compounds

1,2-Oxazines and their derivatives, including compounds like 6-(3-Hydroxyprop-1-ynyl)-1-(4-methoxybenzyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one, are synthesized through dehydration of 5,6-dihydro-6-hydroxy-4H-1,2-oxazines, which are obtained from the cyclization of 3-acyl-1-nitrosopent-1-en-4-ones. These compounds, particularly oxazinium salts, are crucial electrophiles, often used as chiral synthons in various chemical reactions. Their reduction, synthesis methodologies, and general reactions have been extensively documented, underlining their significance in chemical synthesis and organic chemistry (Sainsbury, 1991).

Biological Activities and Applications of Hydroxycoumarins

Hydroxycoumarins, a significant class of coumarin compounds, exhibit diverse physical, chemical, and biological properties. Among them, 3-hydroxycoumarin stands out due to its extensive chemical, photochemical, and biological properties. It serves as a vital precursor in pharmaceuticals, perfumery, and agrochemical industries. The compound's synthesis methods, reactivity, and applications in various biological fields highlight its importance. Its derivatives, including pyrido[2,3-c]coumarin and chromeno[4,3-e][1,3]oxazine, are notable for their widespread use in genetics, pharmacology, and microbiology (Yoda, 2020).

Analytical Methods for Antioxidant Activity

The study of antioxidants is pivotal across various fields, including food engineering, medicine, and pharmacy. Several assays, such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests, are fundamental for determining the antioxidant activity of compounds. These methods, based on spectrophotometry, are crucial in analyzing the antioxidant capacity of complex samples and in understanding the kinetics of processes involving antioxidants (Munteanu & Apetrei, 2021).

Enzymatic Treatment of Organic Pollutants

Enzymes like laccases and peroxidases, in the presence of redox mediators, are employed for the degradation of recalcitrant organic pollutants in wastewater. These enzymes, coupled with redox mediators, enhance the efficiency of degradation and expand the range of substrates that can be treated. This enzymatic approach is increasingly recognized for its potential in remediating a wide spectrum of aromatic compounds in industrial effluents (Husain & Husain, 2007).

Propriétés

IUPAC Name |

6-(3-hydroxyprop-1-ynyl)-1-[(4-methoxyphenyl)methyl]pyrido[2,3-b][1,4]oxazin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4/c1-23-15-7-4-13(5-8-15)11-20-16-9-6-14(3-2-10-21)19-18(16)24-12-17(20)22/h4-9,21H,10-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUDAMZGSFXDFFR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C(=O)COC3=C2C=CC(=N3)C#CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20674141 |

Source

|

| Record name | 6-(3-Hydroxyprop-1-yn-1-yl)-1-[(4-methoxyphenyl)methyl]-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3-Hydroxyprop-1-ynyl)-1-(4-methoxybenzyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one | |

CAS RN |

1198425-67-0 |

Source

|

| Record name | 6-(3-Hydroxyprop-1-yn-1-yl)-1-[(4-methoxyphenyl)methyl]-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,4R,5S)-4-ethenyl-1-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B598785.png)

![3-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B598786.png)